molecular formula C24H25N3O5S B2684724 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 866894-89-5

2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2684724
CAS No.: 866894-89-5
M. Wt: 467.54
InChI Key: XZXJNWYQQOXSDX-UHFFFAOYSA-N
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Description

2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound with a unique structure that combines elements of benzofuran, pyrimidine, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran and pyrimidine rings, followed by their coupling and subsequent functionalization.

    Formation of Benzofuran Ring: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

    Formation of Pyrimidine Ring: This involves the condensation of a β-keto ester with a guanidine derivative under basic conditions.

    Coupling of Benzofuran and Pyrimidine Rings: The two rings are coupled through a nucleophilic substitution reaction, typically using a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated intermediates, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate the function of specific enzymes or pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, with unique properties.

Mechanism of Action

The mechanism of action of 2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

    Receptors: It could bind to receptors, altering signal transduction pathways.

    Proteins: The compound may interact with structural or regulatory proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran structures, such as 2-(2-benzofuranyl)acetamide.

    Pyrimidine Derivatives: Compounds with similar pyrimidine structures, such as 2-amino-4,6-dimethylpyrimidine.

    Acetamide Derivatives: Compounds with similar acetamide structures, such as N-(3-methoxyphenyl)acetamide.

Uniqueness

2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is unique due to its combination of benzofuran, pyrimidine, and acetamide moieties, which confer specific chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S/c1-3-31-13-7-12-27-23(29)22-21(18-10-4-5-11-19(18)32-22)26-24(27)33-15-20(28)25-16-8-6-9-17(14-16)30-2/h4-6,8-11,14H,3,7,12-13,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXJNWYQQOXSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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